Cas no 689767-11-1 (6-(morpholin-4-yl)-3-(oxolan-2-yl)methyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one)

6-(morpholin-4-yl)-3-(oxolan-2-yl)methyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one Chemical and Physical Properties
Names and Identifiers
-
- 4(1H)-Quinazolinone, 2,3-dihydro-6-(4-morpholinyl)-3-[(tetrahydro-2-furanyl)methyl]-2-thioxo-
- 6-(morpholin-4-yl)-3-(oxolan-2-yl)methyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
-
- Inchi: 1S/C17H21N3O3S/c21-16-14-10-12(19-5-8-22-9-6-19)3-4-15(14)18-17(24)20(16)11-13-2-1-7-23-13/h3-4,10,13H,1-2,5-9,11H2,(H,18,24)
- InChI Key: ZSYUQGVIQIAMTP-UHFFFAOYSA-N
- SMILES: N1C2=C(C=C(N3CCOCC3)C=C2)C(=O)N(CC2CCCO2)C1=S
Experimental Properties
- Density: 1.39±0.1 g/cm3(Predicted)
- Boiling Point: 565.6±60.0 °C(Predicted)
- pka: 11.30±0.20(Predicted)
6-(morpholin-4-yl)-3-(oxolan-2-yl)methyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0918-6938-1mg |
6-(morpholin-4-yl)-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one |
689767-11-1 | 90%+ | 1mg |
$54.0 | 2023-05-18 | |
Life Chemicals | F0918-6938-10μmol |
6-(morpholin-4-yl)-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one |
689767-11-1 | 90%+ | 10μl |
$69.0 | 2023-05-18 | |
Life Chemicals | F0918-6938-25mg |
6-(morpholin-4-yl)-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one |
689767-11-1 | 90%+ | 25mg |
$109.0 | 2023-05-18 | |
Life Chemicals | F0918-6938-2μmol |
6-(morpholin-4-yl)-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one |
689767-11-1 | 90%+ | 2μl |
$57.0 | 2023-05-18 | |
Life Chemicals | F0918-6938-5μmol |
6-(morpholin-4-yl)-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one |
689767-11-1 | 90%+ | 5μl |
$63.0 | 2023-05-18 | |
Life Chemicals | F0918-6938-2mg |
6-(morpholin-4-yl)-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one |
689767-11-1 | 90%+ | 2mg |
$59.0 | 2023-05-18 | |
Life Chemicals | F0918-6938-20mg |
6-(morpholin-4-yl)-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one |
689767-11-1 | 90%+ | 20mg |
$99.0 | 2023-05-18 | |
Life Chemicals | F0918-6938-3mg |
6-(morpholin-4-yl)-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one |
689767-11-1 | 90%+ | 3mg |
$63.0 | 2023-05-18 | |
Life Chemicals | F0918-6938-20μmol |
6-(morpholin-4-yl)-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one |
689767-11-1 | 90%+ | 20μl |
$79.0 | 2023-05-18 | |
Life Chemicals | F0918-6938-5mg |
6-(morpholin-4-yl)-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one |
689767-11-1 | 90%+ | 5mg |
$69.0 | 2023-05-18 |
6-(morpholin-4-yl)-3-(oxolan-2-yl)methyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one Related Literature
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
Additional information on 6-(morpholin-4-yl)-3-(oxolan-2-yl)methyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
Introduction to 6-(morpholin-4-yl)-3-(oxolan-2-yl)methyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one (CAS No. 689767-11-1) and Its Emerging Applications in Chemical Biology
The compound 6-(morpholin-4-yl)-3-(oxolan-2-yl)methyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one, identified by its CAS number 689767-11-1, represents a novel molecular entity with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic sulfonamide derivative combines structural features from multiple pharmacophoric scaffolds, including a morpholine moiety, a tetrahydroquinazolinone core, and an oxolane ring, which collectively contribute to its unique chemical and biological properties. The sulfanylidene functional group further enhances its versatility, making it a promising candidate for further exploration in drug discovery and molecular pharmacology.
Recent advancements in medicinal chemistry have highlighted the importance of multifunctional compounds that can simultaneously target multiple biological pathways or interact with diverse biomolecular targets. The structural architecture of 6-(morpholin-4-yl)-3-(oxolan-2-yl)methyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one aligns well with this trend. The presence of the morpholine ring is well-documented for its role in enhancing solubility and bioavailability, while the tetrahydroquinazolinone scaffold is frequently associated with kinase inhibition and anti-inflammatory activities. Additionally, the oxolane moiety introduces a cyclic ether functionality that can modulate metabolic stability and binding affinity to biological targets.
In the context of contemporary drug development, the sulfonamide group serves as a critical pharmacophore due to its ability to form hydrogen bonds and engage in hydrophobic interactions with protein targets. This feature has been leveraged in the design of numerous therapeutic agents targeting diseases such as cancer, infectious diseases, and inflammatory disorders. The specific arrangement of these functional groups in 6-(morpholin-4-yl)-3-(oxolan-2-yl)methyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one suggests potential applications in modulating enzyme activity or receptor binding. For instance, the compound may exhibit inhibitory effects on kinases or other enzymes implicated in signal transduction pathways relevant to human health.
One of the most compelling aspects of this compound is its potential to serve as a scaffold for structure-based drug design. Computational modeling studies have demonstrated that derivatives of tetrahydroquinazolinone can effectively bind to ATP-binding pockets of kinases, making them valuable tools for developing targeted therapies. The incorporation of a morpholine substituent further optimizes binding interactions by providing additional hydrogen bonding opportunities. Furthermore, the oxolane ring can be engineered to enhance selectivity or improve pharmacokinetic profiles through modifications in electronic and steric properties.
Current research efforts are increasingly focused on developing small molecules that can modulate protein-protein interactions (PPIs), which are often challenging targets for traditional drug discovery approaches. The unique structural features of 6-(morpholin-4-yl)-3-(oxolan-2-yl)methyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one make it an attractive candidate for exploring this therapeutic modality. By leveraging its ability to interact with both hydrophilic and hydrophobic regions of biological targets, this compound may offer a novel approach to disrupting aberrant signaling networks involved in diseases such as cancer and neurodegeneration.
The synthesis of this compound involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps include the formation of the tetrahydroquinazolinone core through cyclization reactions followed by functionalization at the 3-position with an oxolan group derived from epoxide ring opening reactions. Subsequent introduction of the sulfanylidene moiety via nucleophilic substitution reactions completes the molecular framework. These synthetic strategies not only showcase the versatility of current synthetic methodologies but also provide a platform for generating libraries of related compounds for high-throughput screening.
Evaluation of the biological activity of 6-(morpholin-4-yl)-3-(oxolan-2-yl)methyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has revealed promising preliminary results in vitro. Initial assays suggest that it exhibits moderate inhibitory activity against certain kinases while maintaining selectivity over closely related enzymes. These findings are particularly encouraging given the growing recognition that kinase inhibitors represent a major class of therapeutic agents used to treat cancers and inflammatory diseases. Further characterization through enzyme kinetics studies will provide deeper insights into its mechanism of action and potential therapeutic utility.
The compound's potential extends beyond kinase inhibition; it may also interact with other biological targets such as transcription factors or membrane receptors depending on its binding mode. The presence of multiple functional groups provides ample opportunity for derivatization to fine-tune its biological profile. For example, modifications at the morpholine nitrogen or sulfonamide oxygen could enhance solubility or metabolic stability while preserving target affinity. Such flexibility underscores why this scaffold is gaining attention among medicinal chemists seeking innovative molecular architectures.
From a computational chemistry perspective,6-(morpholin - 4 - yl) - 3 - ( oxolan - 2 - ylmethyl) - 2 - sulfanylidene - 1 , 2 , 3 , 4 - tetrahydroquinazolin - 4 - one presents an interesting case study for understanding structure-function relationships in heterocyclic compounds. Molecular dynamics simulations combined with quantum mechanical calculations have been employed to elucidate how different substituents influence conformational dynamics and binding affinity toward biological targets . These studies not only validate experimental observations but also predict new derivatives with enhanced properties based on computational scoring functions .
The development pipeline for this compound involves rigorous testing across multiple levels—starting from lead optimization through preclinical studies before advancing toward clinical trials if promising results continue . Given current trends where small molecules targeting complex diseases are prioritized , there is considerable interest in exploring derivatives based on this scaffold further . Collaborative efforts between academic researchers , pharmaceutical companies , and biotech startups are likely driving progress by combining expertise across synthetic chemistry , biochemistry , pharmacology , pharmacokinetics , and clinical development .
As our understanding deepens regarding disease mechanisms at molecular levels , compounds like 6-(morpholine - 4 - yl) - 3 - ( oxolane - 2 - ylmethyl) - 2 - sulfanyl idene - 1 , 2 , 3 , 4 - tetrahydroquin azolin - 4 - one ( CAS No . 689767−11−1) will continue playing pivotal roles in addressing unmet medical needs . Their unique combination of structural features offers opportunities not just for developing new therapeutics but also expanding our fundamental knowledge about how small molecules interact with living systems at atomic resolution . Such insights ultimately pave way toward more effective personalized medicine approaches tailored individual patients' specific molecular profiles .
689767-11-1 (6-(morpholin-4-yl)-3-(oxolan-2-yl)methyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one) Related Products
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)




